molecular formula C9H10BrF3N2 B13484696 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole

Cat. No.: B13484696
M. Wt: 283.09 g/mol
InChI Key: IJFLEXNIUIVFGD-UHFFFAOYSA-N
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Description

4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is a chemical compound with the molecular formula C9H10BrF3N2 It is characterized by the presence of a bromine atom, a cyclopentyl group, and a trifluoromethyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a brominated cyclopentyl compound and a trifluoromethylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole.

Scientific Research Applications

4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-cyclopentyl-5-methyl-1H-pyrazol-3-ylamine
  • 4-bromo-1-cyclopentyl-5-methoxy-1H-1,2,3-triazole

Uniqueness

4-bromo-1-cyclopentyl-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds without the trifluoromethyl group.

Properties

Molecular Formula

C9H10BrF3N2

Molecular Weight

283.09 g/mol

IUPAC Name

4-bromo-1-cyclopentyl-5-(trifluoromethyl)pyrazole

InChI

InChI=1S/C9H10BrF3N2/c10-7-5-14-15(6-3-1-2-4-6)8(7)9(11,12)13/h5-6H,1-4H2

InChI Key

IJFLEXNIUIVFGD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)Br)C(F)(F)F

Origin of Product

United States

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